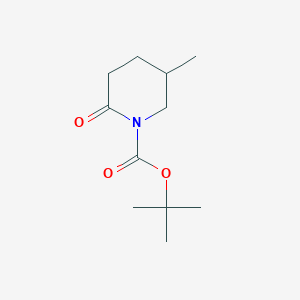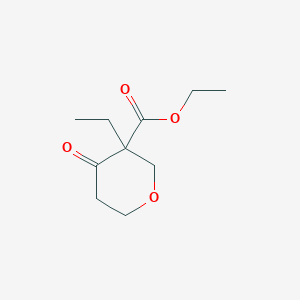
Trifluoromethyloxazole
Descripción general
Descripción
Trifluoromethyloxazole is a useful research compound. Its molecular formula is C4H2F3NO and its molecular weight is 137.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trifluoromethyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoromethyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Click Chemistry in Drug Discovery : Click chemistry, especially involving triazoles, plays a significant role in drug discovery. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes is a powerful linking reaction. Triazoles associate with biological targets through hydrogen bonding and dipole interactions, aiding in the discovery and development of new drugs (Kolb & Sharpless, 2003).
Corrosion Control in Materials Science : Triazole derivatives have applications in corrosion control, particularly for AA2024-T3, a material containing Cu-rich intermetallics. Plasma-treated triazole, used as a paint pigment in water-based epoxy coating, demonstrates the ability to release corrosion inhibitors into the environment as needed, offering a potential replacement for chromate pigments in paints (Yang & Ooij, 2004).
Toxicogenomic Analysis : Toxicogenomic studies of triazole antifungals provide insights into their mechanisms of toxicity and categorization based on these mechanisms. This research helps in understanding the genomics behind hepatomegaly and hepatic injury caused by these compounds (Martin et al., 2007).
Supramolecular Chemistry : The nitrogen-rich triazole features in diverse supramolecular interactions, making it useful in supramolecular and coordination chemistry. It finds applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Synthesis of α-Trifluoromethyl α-Amino Acids : Trifluoromethyloxazole derivatives are instrumental in synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This synthesis demonstrates the versatility of 5-fluoro-4-trifluoromethyloxazole in creating novel amino acids (Burger et al., 2006).
Modification of Natural Products : Triazole-containing natural product conjugates synthesized through the modification of natural products show a variety of biological activities. They are significant in medicinal chemistry research (Guo et al., 2021).
Chemosensors Development : Triazole-based chemosensors are essential in detecting metal ions, anions, and organic molecules. These chemosensors have high selectivity and sensitivity, making them valuable in environmental and biological applications (Ahmed & Xiong, 2021).
Surface Self-Assembly in Material Science : Triazole derivatives are used in the self-assembly of cluster complexes on surfaces, which is significant for the development of new multifunctional materials. These properties are essential in the field of nanotechnology and material science (Cui et al., 2016).
Propiedades
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3-8-1-2-9-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIMOLOVIIGARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethyloxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5R)-Tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B8258248.png)


![Tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine-5-carboxylate hydrochloride](/img/structure/B8258271.png)


![4-amino-3-[4-(2,6-difluorophenoxy)phenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B8258294.png)
![4-amino-3-(4-phenoxyphenyl)-1-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B8258302.png)
![3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B8258312.png)




